molecular formula C30H32N4O3S B2605632 N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 689759-17-9

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B2605632
CAS No.: 689759-17-9
M. Wt: 528.67
InChI Key: ZABUDZKHRKBBJB-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, a morpholine ring, and a sulfanylacetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by morpholine.

    Attachment of the Sulfanylacetamide Moiety: The sulfanylacetamide group can be attached through thiol-ene click chemistry or other thiol-based coupling reactions.

    Final Coupling with the 4-Methylphenylmethyl Group: The final step involves coupling the intermediate with 4-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the quinazoline core.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structure, which may exhibit biological activity against various targets.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on different biological pathways and receptors.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Biology: It can be used in biological assays to study its interactions with proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cell surface receptors, modulating their signaling pathways.

    Protein-Protein Interactions: The compound could disrupt or stabilize protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide shares structural similarities with other quinazoline derivatives, morpholine-containing compounds, and sulfanylacetamide analogs.

Uniqueness

  • The unique combination of the quinazoline core, morpholine ring, and sulfanylacetamide moiety sets this compound apart from others. Its specific structure may confer unique biological activities and chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3S/c1-22-7-9-24(10-8-22)20-31-28(35)21-38-30-32-27-12-11-25(33-15-17-37-18-16-33)19-26(27)29(36)34(30)14-13-23-5-3-2-4-6-23/h2-12,19H,13-18,20-21H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABUDZKHRKBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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